3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Overview
Description
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C12H15BFNO3 and a molecular weight of 251.07 g/mol. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a boronic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 3-fluorophenylboronic acid, undergoes a reaction with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Fluorine Compounds: Resulting from the reduction of the fluorine atom.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The fluorine atom enhances the compound's stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is unique due to its combination of fluorine, piperidine, and boronic acid groups. Similar compounds include:
3-Fluoro-5-(morpholine-1-carbonyl)phenylboronic acid: Similar structure but with a morpholine ring instead of piperidine.
3-Fluoro-5-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
These compounds differ in their ring structures, which can affect their reactivity and applications.
Biological Activity
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The structure of this compound is characterized by the presence of a boronic acid moiety, a fluorine atom, and a piperidine ring. The chemical formula is CHBFNO, with a molecular weight of approximately 245.06 g/mol .
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to modulate various biological processes, including enzyme inhibition and receptor binding. The fluorine atom enhances stability and reactivity, contributing to its effectiveness in biological applications .
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by disrupting cellular processes. For instance, it has been tested against various cancer types, demonstrating significant growth inhibition .
Table 1: Anticancer Activity Data
Antibacterial Activity
The compound also displays antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves interference with bacterial cell wall synthesis, leading to cell death without affecting bacterial growth rates .
Table 2: Antibacterial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Streptococcus pneumoniae | 16 |
Quorum-Sensing Inhibition
In addition to its direct antibacterial effects, this compound acts as a quorum-sensing inhibitor in Pseudomonas aeruginosa. This mechanism reduces the virulence of the bacteria without inhibiting their growth, making it a potential candidate for treating infections caused by multi-drug resistant strains .
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Combination Therapy with Bortezomib : A study investigated the use of boronic acids, including this compound, in combination with bortezomib for treating aggressive lymphomas. The results indicated enhanced efficacy compared to monotherapy .
- In Vivo Efficacy : Preclinical trials demonstrated that this compound significantly reduced tumor sizes in mouse models of breast cancer when administered at optimal dosages .
Properties
IUPAC Name |
[3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYBFSLBXRVANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660216 | |
Record name | [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-43-9 | |
Record name | [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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